2-chloro-4-methylsulfanyl-5-(trifluoromethyl)pyrimidine

Description

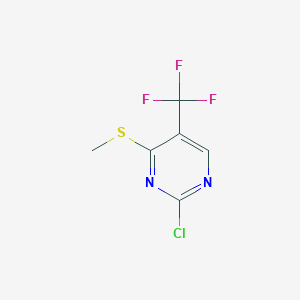

2-Chloro-4-methylsulfanyl-5-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative featuring a trifluoromethyl (-CF₃) group at position 5, a methylsulfanyl (-SCH₃) group at position 4, and a chlorine atom at position 2. This compound is of significant interest in agrochemical and pharmaceutical research due to the electron-withdrawing properties of the trifluoromethyl group, which enhances metabolic stability and bioavailability .

Properties

IUPAC Name |

2-chloro-4-methylsulfanyl-5-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2S/c1-13-4-3(6(8,9)10)2-11-5(7)12-4/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLIPNZWEKHPXMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NC=C1C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30729297 | |

| Record name | 2-Chloro-4-(methylsulfanyl)-5-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30729297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919116-35-1 | |

| Record name | 2-Chloro-4-(methylsulfanyl)-5-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30729297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-methylsulfanyl-5-(trifluoromethyl)pyrimidine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the pyrimidine ring, which can be achieved through the cyclization of appropriate precursors.

Introduction of Functional Groups: The chlorine, methylsulfanyl, and trifluoromethyl groups are introduced through a series of substitution reactions.

Reaction Conditions: The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures to handle hazardous reagents and by-products .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-methylsulfanyl-5-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones, while reduction reactions can modify the pyrimidine ring.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base and a suitable solvent.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, sulfoxides, sulfones, and biaryl compounds .

Scientific Research Applications

2-chloro-4-methylsulfanyl-5-(trifluoromethyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-4-methylsulfanyl-5-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively . The chlorine and methylsulfanyl groups contribute to the compound’s reactivity, enabling it to form covalent bonds with target molecules . These interactions can disrupt cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Substituent Variations at Position 4

- 2-Chloro-4-(trifluoromethyl)pyrimidine (CAS 154934-99-3) Structure: Lacks the methylsulfanyl group at position 4, replaced by a trifluoromethyl group. Impact: The absence of the sulfur-containing substituent reduces lipophilicity compared to the target compound. This may decrease bioavailability but improve solubility in polar solvents. Such analogs are often intermediates for further functionalization .

- 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine (CAS 6096-45-3) Structure: Features a fluorine atom at position 5 instead of trifluoromethyl and a chlorine at position 3. This compound is primarily a synthetic intermediate .

Substituent Variations at Position 5

- 4-Amino-2-chloro-5-nitro-6-(trifluoromethyl)pyrimidine (CAS DV249) Structure: Contains a nitro (-NO₂) group at position 5 and an amino (-NH₂) group at position 4. Impact: The nitro group increases reactivity, making this compound a precursor for reduction to amine derivatives. The amino group enhances hydrogen-bonding capacity, which could improve target affinity in bioactive molecules .

- 5-Salicyloyl-4-(trifluoromethyl)pyrimidine (CAS DW292) Structure: Substitutes position 5 with a salicyloyl group (aromatic ester).

Variations in Sulfur-Containing Groups

- 2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carbonitrile Structure: Incorporates a bulky 4-chlorobenzylsulfanyl group and a carbonitrile (-CN) at position 5. Impact: The bulky substituent may hinder rotational freedom, affecting conformational stability.

- 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[(4-fluorophenyl)sulfanyl]pyrimidine Structure: Replaces the methylsulfanyl group with a fluorophenylsulfanyl moiety and introduces a pyridinyl group.

Biological Activity

2-Chloro-4-methylsulfanyl-5-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly as an inhibitor of various enzymes and as a therapeutic agent in cancer treatment. This article reviews the compound's biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a chloro group, a methylsulfanyl group, and a trifluoromethyl group attached to the pyrimidine ring. These substituents play critical roles in modulating its biological activity.

Inhibition of Kinases

Pyrimidine derivatives are widely recognized for their ability to inhibit kinases, which are critical in cell signaling and regulation. The specific compound has been shown to exhibit inhibitory activity against several cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. Inhibiting these kinases can lead to cell cycle arrest, particularly in cancer cells that often exhibit dysregulated growth due to uncontrolled CDK activity .

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer properties of various pyrimidine derivatives. For instance, compounds with similar structures demonstrated significant cytotoxic effects against different cancer cell lines. The IC50 values for these compounds ranged from 29 to 59 µM, indicating promising potential as anti-cancer agents .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HepG2 | 40-204 | Induces apoptosis via caspase activation |

| Similar Pyrimidine Derivative | MDA-MB-231 | 43.15-68.17 | Cell cycle arrest and apoptosis |

| Similar Pyrimidine Derivative | HeLa | 29-59 | Inhibition of CDK activity |

COX Inhibition

The compound has also been studied for its anti-inflammatory properties through inhibition of cyclooxygenase (COX) enzymes. Compounds with similar structures showed IC50 values around 0.04 µmol for COX-2 inhibition, comparable to standard anti-inflammatory drugs like celecoxib . This suggests that the compound may be beneficial in treating inflammatory conditions as well.

Case Study: Anti-Cancer Efficacy

A study evaluated the efficacy of this compound against HepG2 liver cancer cells. The results indicated that treatment with this compound led to increased levels of pro-apoptotic proteins such as caspase-3 and Bax while downregulating the anti-apoptotic protein Bcl-2. These findings suggest that the compound induces apoptosis through a mitochondrial pathway .

Case Study: Structure-Activity Relationship (SAR)

Research into the SAR of pyrimidine derivatives revealed that electron-donating groups significantly enhance COX-2 inhibitory potency. For example, modifications at the R1 position with electron-donating substituents led to improved biological activity, highlighting the importance of molecular structure in determining efficacy .

Q & A

Q. How can researchers optimize the synthesis of 2-chloro-4-methylsulfanyl-5-(trifluoromethyl)pyrimidine to minimize byproduct formation?

Methodological Answer: To optimize synthesis, focus on controlling reaction kinetics and stoichiometry. Use halogenated pyrimidine precursors (e.g., 2-chloro-4-(trifluoromethyl)pyrimidine derivatives) and introduce methylsulfanyl groups via nucleophilic substitution under anhydrous conditions. Monitor temperature closely (e.g., 60–80°C) to avoid over-reaction. Employ thin-layer chromatography (TLC) or HPLC to track intermediate formation and adjust reagent ratios dynamically. For example, reducing excess thiol reagents can minimize disulfide byproducts. Post-synthesis, purify via column chromatography using silica gel and a gradient eluent (hexane/ethyl acetate) .

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer: Combine spectroscopic and crystallographic methods:

- NMR : Use , , and NMR to verify substituent positions and purity. For example, the trifluoromethyl group () shows distinct signals near -60 ppm .

- X-ray crystallography : Resolve crystal structures to confirm molecular geometry. Compare bond lengths and angles with analogous compounds (e.g., pyrimidine derivatives with methylsulfanyl groups show C–S bond lengths of ~1.78 Å) .

- Mass spectrometry : High-resolution MS (HRMS) ensures accurate molecular weight confirmation (<5 ppm error) .

Q. How should this compound be stored to ensure long-term stability in laboratory settings?

Methodological Answer: Store under inert conditions (argon or nitrogen) in amber glass vials to prevent photodegradation. For short-term use (weeks), maintain at -4°C; for long-term storage (months/years), use -20°C. Avoid repeated freeze-thaw cycles. Confirm stability via periodic HPLC analysis to detect decomposition (e.g., hydrolysis of the methylsulfanyl group) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the trifluoromethyl and methylsulfanyl substituents in further functionalization?

Methodological Answer: Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density and frontier molecular orbitals. The trifluoromethyl group is electron-withdrawing, reducing electrophilicity at the pyrimidine ring, while the methylsulfanyl group donates electrons via resonance. Simulate reaction pathways (e.g., Suzuki coupling or nucleophilic aromatic substitution) to identify activation energies and regioselectivity. Validate predictions experimentally by comparing calculated vs. observed reaction outcomes .

Q. What strategies resolve contradictions in observed vs. theoretical spectroscopic data for derivatives of this compound?

Methodological Answer: Discrepancies often arise from solvent effects or conformational flexibility. For example:

- Solvent corrections : Use polarizable continuum models (PCM) in DFT to account for solvent-induced shifts in NMR or IR spectra.

- Dynamic effects : Perform variable-temperature NMR to detect rotameric equilibria in substituents like methylsulfanyl.

- Crystallographic validation : Compare experimental X-ray data with computed geometries to identify steric or electronic outliers .

Q. How can researchers design experiments to study the compound’s potential as a kinase inhibitor scaffold?

Methodological Answer:

- Molecular docking : Screen against kinase crystal structures (e.g., EGFR or CDK2) using software like AutoDock Vina. Prioritize derivatives with strong binding affinities (<-8 kcal/mol).

- In vitro assays : Test inhibitory activity in kinase assays (e.g., ADP-Glo™) at varying concentrations (1 nM–10 µM). Use structure-activity relationship (SAR) studies to optimize substituents (e.g., replacing chloro with fluoro for enhanced selectivity) .

- Metabolic stability : Assess microsomal half-life (e.g., human liver microsomes) to prioritize lead compounds .

Q. What methodologies characterize the compound’s behavior under oxidative or reductive conditions?

Methodological Answer:

- Oxidative studies : Treat with or mCPBA in DCM. Monitor via LC-MS for sulfoxide/sulfone formation. Kinetic studies (e.g., UV-Vis at 250–300 nm) quantify reaction rates .

- Reductive studies : Use Pd/C or Raney Ni under atmosphere. Target nitro or halogen substituents for reduction. Analyze products via GC-MS or NMR to track defluorination or desulfurization .

Q. How can substituent effects on pyrimidine ring aromaticity be quantified for SAR studies?

Methodological Answer:

- NICS (Nucleus-Independent Chemical Shift) : Calculate aromaticity using magnetic shielding tensors at ring centers. Lower NICS values indicate higher aromaticity.

- X-ray charge density analysis : Resolve electron distribution in crystals to identify substituent-induced polarization (e.g., trifluoromethyl’s electron-withdrawing impact) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.